molecular formula C7H11NO2 B3058042 Methyl 2-aminohex-4-ynoate CAS No. 874097-01-5

Methyl 2-aminohex-4-ynoate

Cat. No.: B3058042
CAS No.: 874097-01-5
M. Wt: 141.17
InChI Key: KPIICCBOPBJQFA-UHFFFAOYSA-N
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Description

Methyl 2-aminohex-4-ynoate is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of an amino group attached to a hexynoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminohex-4-ynoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminohex-4-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminohex-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.

    Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives such as 2-oxohex-4-ynoate.

    Reduction: Reduced products like 2-aminohex-4-ene or 2-aminohexane.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-aminohex-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-aminohex-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminohex-4-enoate: Similar structure but with a double bond instead of a triple bond.

    Methyl 2-aminohexanoate: Similar structure but with a single bond instead of a triple bond.

    Ethyl 2-aminohex-4-ynoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-aminohex-4-ynoate is unique due to the presence of both an amino group and a triple bond in its structure. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

methyl 2-aminohex-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-4-5-6(8)7(9)10-2/h6H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIICCBOPBJQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734726
Record name Methyl 2-aminohex-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874097-01-5
Record name Methyl 2-aminohex-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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